

# 4-Chloro-2,6-dimethylpyrimidine chemical properties and structure

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## Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylpyrimidine

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## An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **4-Chloro-2,6-dimethylpyrimidine**, an important intermediate in medicinal chemistry and organic synthesis.

## Chemical Properties and Structure

**4-Chloro-2,6-dimethylpyrimidine** is a white solid compound that serves as a versatile building block in the synthesis of various heterocyclic compounds.<sup>[1]</sup> Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of **4-Chloro-2,6-dimethylpyrimidine**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub>	[2][3]
Molecular Weight	142.58 g/mol	[2]
CAS Number	4472-45-1	[2][4]
IUPAC Name	4-chloro-2,6-dimethylpyrimidine	[2]
Appearance	White solid	[1]
InChI	InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3	[2]
InChIKey	GSXFOGXQLRLSKK-UHFFFAOYSA-N	[2]
SMILES	<chem>CC1=CC(=NC(=N1)C)Cl</chem>	[2]
Mass Spectrometry	ESI-MS [M+H] <sup>+</sup> : 143.1	[4]

## Chemical Structure

The structure of **4-Chloro-2,6-dimethylpyrimidine** consists of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a chlorine atom at position 4.

Figure 1. Structure of **4-Chloro-2,6-dimethylpyrimidine**

## Experimental Protocols

Detailed methodologies for the synthesis of **4-Chloro-2,6-dimethylpyrimidine** are crucial for researchers. Below are two common synthesis protocols.

This method involves the cyclization of ethyl acetoacetate and acetamidine hydrochloride to form the pyrimidine ring, followed by chlorination.[1]

Figure 2. Synthesis workflow for **4-Chloro-2,6-dimethylpyrimidine**.

Protocol:

- In a 3L three-necked flask, add 2 liters of methanol, 211g of methyl acetoacetate, and 138g of potassium hydroxide. The reaction is exothermic.[1]
- Stir the mixture mechanically for approximately 1 hour.[1]
- Add 266g of acetamidine hydrochloride to the flask.[1]
- The mixture is then refluxed and stirred overnight.[1]
- After the reaction is complete, cool the mixture to room temperature and filter it.[1]
- The filtrate is spin-dried to yield a yellow, cotton-shaped solid, which is 4-hydroxy-2,6-dimethylpyrimidine.[1]
- The intermediate is then chlorinated. A general method for this step is described in the next protocol.

This procedure details the conversion of the hydroxyl intermediate to the final chloro-substituted product.[4]

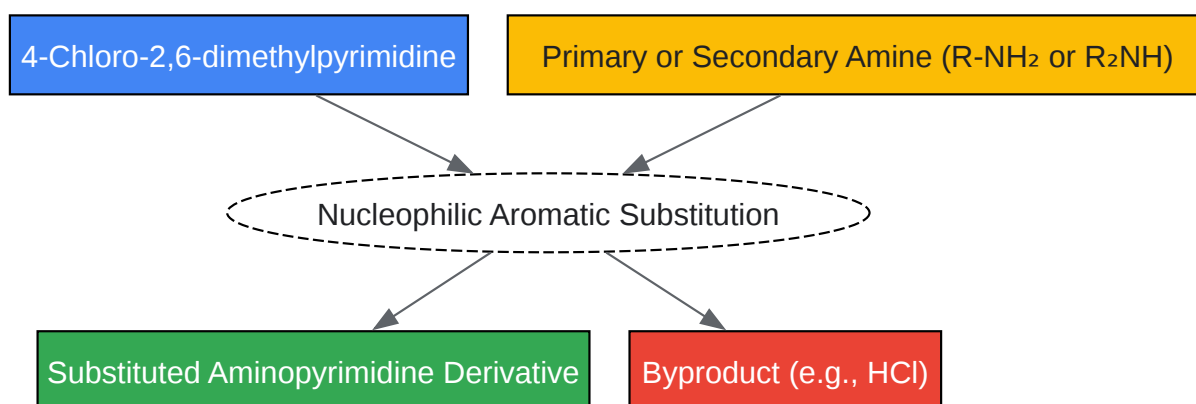
Protocol:

- Following the synthesis of the 4-hydroxy-2,6-dimethylpyrimidine intermediate, remove any excess phosphorous trichloride by distillation under reduced pressure.[4]
- Quench the reaction by adding it to ice water (e.g., 10 mL).[4]
- Adjust the pH of the reaction mixture to 9-10 using a sodium carbonate solution.[4]
- Extract the product with methyl tert-butyl ether (MTBE).[4]
- Dry the combined organic phases with anhydrous sodium sulfate.[4]
- Concentrate the solution under reduced pressure to remove the solvent, affording the target product, **4-chloro-2,6-dimethylpyrimidine**. A yield of 82% has been reported for a similar process.[4]

## Reactivity and Biological Significance

**4-Chloro-2,6-dimethylpyrimidine** is a reactive compound, primarily due to the chloro-substituent on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution.

**Reactivity with Amines:** The compound readily reacts with various primary and secondary amines to yield 2,6-dimethyl-N-substituted-pyrimidin-4-amines.[5] The rate of this amination is influenced by steric factors; for instance,  $\alpha$ -branching in the alkyl chain of a primary amine significantly reduces the reaction rate.[5] This reactivity makes it a valuable precursor for creating libraries of substituted aminopyrimidines for drug discovery.



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Figure 3. Reaction pathway of **4-Chloro-2,6-dimethylpyrimidine** with amines.

**Biological Importance:** Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties.[6] As an important medicinal intermediate, **4-Chloro-2,6-dimethylpyrimidine** is used in the synthesis of more complex molecules with potential therapeutic applications.[1] For instance, derivatives of similar chloropyrimidines have been investigated for their anticancer properties and as potential inhibitors of viral enzymes, such as those in COVID-19.[7]

## Spectroscopic Data

While a comprehensive public database of spectra for **4-Chloro-2,6-dimethylpyrimidine** is not readily available, data for closely related compounds can provide valuable insights for characterization.

- Mass Spectrometry: GC-MS data for **4-Chloro-2,6-dimethylpyrimidine** is available in the PubChem database.[2] Electrospray ionization mass spectrometry (ESI-MS) has shown a molecular ion peak ( $[M+H]^+$ ) at  $m/z$  143.1.[4]
- NMR Spectroscopy: While specific  $^1H$  and  $^{13}C$  NMR spectra for this compound were not found in the initial search, spectra for isomers like 2-chloro-4,6-dimethylpyrimidine are available and can be used for comparison.[8][9]
- Infrared (IR) Spectroscopy: Similarly, specific IR data is not widely published for this exact molecule. However, IR spectra of related structures such as 4-chloro-2,6-diaminopyrimidine have been studied and can provide reference points for vibrational mode assignments.[10][11]

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